Enhanced Cellular Potency Against PI3Kβ in PTEN-Null Tumor Cells vs. Predecessor Compound 4
PI3K-IN-2 (compound 10) demonstrates a 13.6-fold improvement in cellular potency against PI3Kβ compared to its predecessor, compound 4, in the same PTEN-null MDA-MB-468 breast cancer cell line [1]. This enhancement is critical for achieving robust target engagement and downstream pathway modulation at lower drug concentrations, which translates to improved efficacy and a wider therapeutic window in preclinical models [1].
| Evidence Dimension | Cellular potency against PI3Kβ (pAKT inhibition) |
|---|---|
| Target Compound Data | 1.1 nM (IC50) |
| Comparator Or Baseline | Compound 4 (predecessor) with IC50 = 15 nM |
| Quantified Difference | 13.6-fold increase in potency |
| Conditions | PTEN-null MDA-MB-468 breast cancer cell line; inhibition of phospho-AKT |
Why This Matters
The 13.6-fold increase in cellular potency directly reduces the required drug concentration for effective target inhibition, minimizing potential off-target effects and improving the likelihood of successful in vivo translation in PTEN-deficient tumor models.
- [1] Barlaam B, Cosulich S, Degorce S, Ellston R, Fitzek M, Green S, Hancox U, Lambert-van der Brempt C, Lohmann JJ, Maudet M, Morgentin R, Plé P, Ward L, Warin N. Discovery of a series of 8-(1-phenylpyrrolidin-2-yl)-6-carboxamide-2-morpholino-4H-chromen-4-one as PI3Kβ/δ inhibitors for the treatment of PTEN-deficient tumours. Bioorg Med Chem Lett. 2017 May 1;27(9):1949-1954. View Source
